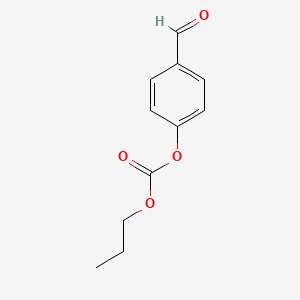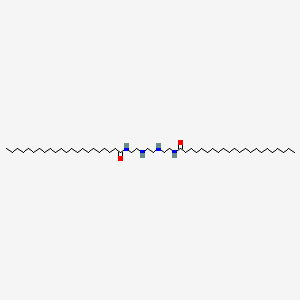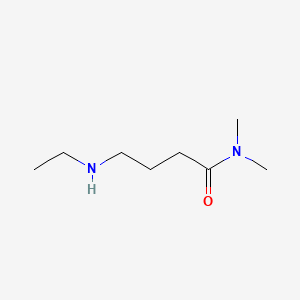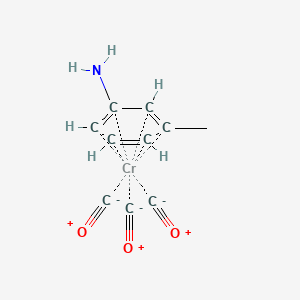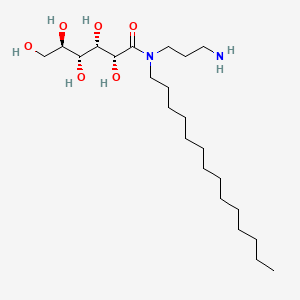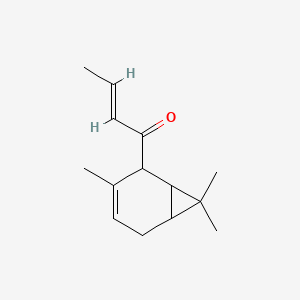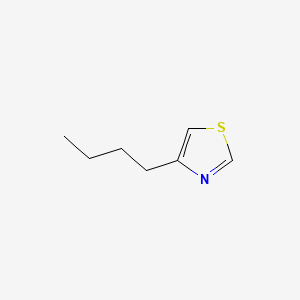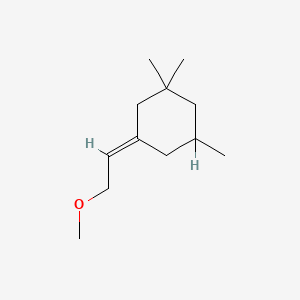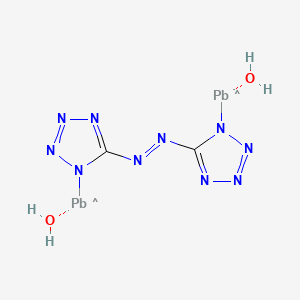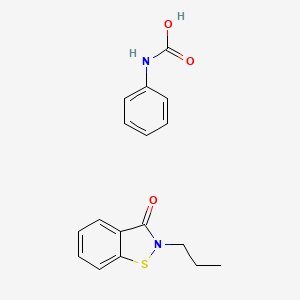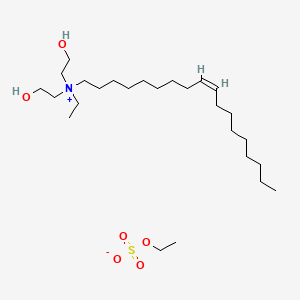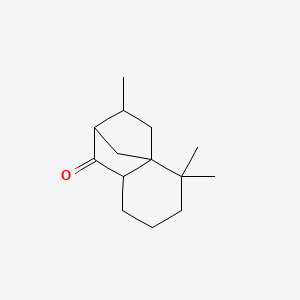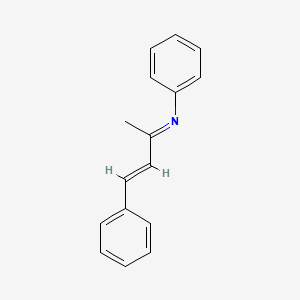
N-(1-Methyl-3-phenyl-2-propenylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methyl-3-phenyl-2-propenylidene)aniline is an organic compound characterized by its unique structure, which includes a phenyl group and a propenylidene group attached to an aniline base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-3-phenyl-2-propenylidene)aniline typically involves the condensation reaction between aniline and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between aniline and cinnamaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
N-(1-Methyl-3-phenyl-2-propenylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
N-(1-Methyl-3-phenyl-2-propenylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(1-Methyl-3-phenyl-2-propenylidene)aniline involves its interaction with molecular targets and pathways within a given system. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
類似化合物との比較
Similar Compounds
- N-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide
- N-(1-Methyl-3-phenyl-2-propenylidene)dodecanohydrazide
- N-(1-Methyl-3-phenyl-2-propenylidene)decanohydrazide
Uniqueness
N-(1-Methyl-3-phenyl-2-propenylidene)aniline is unique due to its specific structural features, which confer distinct reactivity and applications compared to similar compounds. Its phenyl and propenylidene groups provide a versatile framework for various chemical transformations and applications .
特性
CAS番号 |
17424-79-2 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC名 |
(E)-N,4-diphenylbut-3-en-2-imine |
InChI |
InChI=1S/C16H15N/c1-14(17-16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-13H,1H3/b13-12+,17-14? |
InChIキー |
SWZIFMPZYZSWMD-XGFAOIKISA-N |
異性体SMILES |
CC(=NC1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
正規SMILES |
CC(=NC1=CC=CC=C1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


